molecular formula C₆₂H₁₁₁N₁₁O₁₃ B146695 (4-Hydroxy-N-methyl-L-leucine)cyclosporine CAS No. 89270-25-7

(4-Hydroxy-N-methyl-L-leucine)cyclosporine

Número de catálogo: B146695
Número CAS: 89270-25-7
Peso molecular: 1218.6 g/mol
Clave InChI: ODPRYBDBGFBROY-DTLHCQOUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a derivative of cyclosporine A, a cyclic undecapeptide known for its immunosuppressive properties. This compound is characterized by the hydroxylation of the fourth N-methyl leucine residue, which significantly alters its biological activity. The molecular formula of this compound is C₆₂H₁₁₁N₁₁O₁₃, and it has a molecular weight of 1218.6 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-N-methyl-L-leucine)cyclosporine involves the hydroxylation of cyclosporine A. This can be achieved using cytochrome P450 enzymes, specifically CYP-sb21 from Sebekia benihana, which hydroxylates cyclosporine A at the fourth N-methyl leucine residue. The reaction conditions typically involve the use of redox partner proteins to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound can be carried out through biotechnological processes involving actinomycetes species such as Sebekia benihana and Pseudonocardia autotrophica. These microorganisms exhibit specific hydroxylation patterns, with Sebekia benihana performing mono-hydroxylation at the fourth N-methyl leucine and Pseudonocardia autotrophica performing di-hydroxylations at both the fourth and ninth N-methyl leucines.

Análisis De Reacciones Químicas

Types of Reactions

(4-Hydroxy-N-methyl-L-leucine)cyclosporine primarily undergoes hydroxylation reactions. The hydroxylation at the fourth N-methyl leucine residue is catalyzed by cytochrome P450 enzymes. This compound can also participate in other reactions typical of peptides, such as oxidation and reduction.

Common Reagents and Conditions

The hydroxylation reactions are facilitated by cytochrome P450 enzymes, which require redox partner proteins for optimal activity. Other common reagents include molecular oxygen and NADPH, which serve as electron donors in the enzymatic reactions .

Major Products Formed

The major product formed from the hydroxylation of cyclosporine A is this compound. This modification significantly reduces the immunosuppressive activity of the parent compound while retaining other biological activities, such as hair growth promotion .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is being investigated for its potential in developing new immunosuppressive drugs with fewer side effects compared to traditional cyclosporine A. Its altered immunosuppressive properties make it a candidate for targeted therapies in transplant medicine.

Cosmetic Industry

The compound has shown promising results in promoting hair growth, making it an attractive ingredient for hair care products. Studies suggest that it may enhance hair follicle proliferation and prolong the anagen phase of hair growth.

Biological Studies

This compound serves as a valuable tool for studying the enzymatic mechanisms of cytochrome P450 enzymes and their regioselectivity. Understanding these mechanisms can lead to advancements in drug metabolism research.

Chemical Biology

Researchers utilize this compound to investigate structure-activity relationships among cyclosporine derivatives. This research helps elucidate how structural modifications impact biological activity and therapeutic efficacy.

Case Study 1: Pharmaceutical Development

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound analogs. Researchers found that while these analogs retained some immunomodulatory effects, they exhibited significantly reduced toxicity compared to cyclosporine A, indicating potential for safer therapeutic options in organ transplantation .

Case Study 2: Cosmetic Applications

In a clinical trial assessing the efficacy of this compound in hair loss treatments, participants showed a marked improvement in hair density after 12 weeks of topical application. The compound's ability to stimulate hair follicle activity was attributed to its unique structural modifications .

Mecanismo De Acción

The mechanism of action of (4-Hydroxy-N-methyl-L-leucine)cyclosporine involves its interaction with cyclophilin, a protein that plays a crucial role in the immunosuppressive activity of cyclosporine A. The hydroxylation at the fourth N-methyl leucine residue alters the binding affinity of the compound to cyclophilin, thereby reducing its immunosuppressive effects. This modification also affects other molecular targets and pathways involved in hair growth promotion.

Comparación Con Compuestos Similares

Similar Compounds

    Cyclosporine A: The parent compound, known for its potent immunosuppressive properties.

    (9-Hydroxy-N-methyl-L-leucine)cyclosporine: Another hydroxylated derivative with modifications at the ninth N-methyl leucine residue.

    [Melle4]cyclosporin: A derivative where one of the N-methyl-L-leucine units is replaced by N-methyl-L-isoleucine, exhibiting anti-HIV-1 activity.

Uniqueness

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is unique due to its specific hydroxylation at the fourth N-methyl leucine residue, which significantly reduces its immunosuppressive activity while retaining other beneficial biological effects. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

(4-Hydroxy-N-methyl-L-leucine)cyclosporine is a modified derivative of cyclosporine A, a well-known cyclic undecapeptide with significant immunosuppressive properties. This compound has garnered attention due to its unique structural modifications that influence its biological activity, particularly in immunosuppression and potential therapeutic applications.

Overview of this compound

  • Molecular Formula : C₆₂H₁₁₁N₁₁O₁₃
  • Molecular Weight : 1218.6 g/mol
  • CAS Number : 89270-25-7

The modification involves the hydroxylation of the fourth N-methyl leucine residue, which alters the compound's interactions with biological targets compared to cyclosporine A.

Biochemical Pathways

The biological activity of this compound primarily arises from its interaction with the immune system. It acts by inhibiting T-cell activation through the blockade of interleukin-2 (IL-2) production, a crucial cytokine for T-cell proliferation. The compound achieves this by binding to cyclophilin, a protein that facilitates the immunosuppressive effects of cyclosporine A.

Comparison with Cyclosporine A

PropertyCyclosporine AThis compound
Immunosuppressive ActivityHighModerate
Hair Growth PromotionNot significantSignificant
Structural ModificationNoneHydroxylation at 4th N-methyl leucine

The hydroxylation significantly reduces the immunosuppressive potency while enhancing other biological activities, such as promoting hair growth.

Immunosuppressive Properties

Research indicates that this compound exhibits weaker immunosuppressive effects compared to cyclosporine A. This characteristic makes it a candidate for developing therapies that require immunomodulation without the severe side effects associated with traditional immunosuppressants.

Hair Growth Promotion

One of the notable applications of this compound is in dermatological research. Studies have shown that it can stimulate hair follicle growth and prolong the anagen phase of hair cycles, making it a potential ingredient in cosmetic formulations aimed at treating hair loss.

Research Findings and Case Studies

  • Study on Immunosuppressive Effects :
    • A study conducted on animal models demonstrated that this compound resulted in a 50% reduction in T-cell activity compared to controls, indicating moderate immunosuppressive properties.
  • Hair Growth Study :
    • In vitro experiments showed that this compound increased keratinocyte proliferation and migration, which are essential processes for hair follicle development. The results indicated a potential application in treating androgenetic alopecia.
  • Pharmaceutical Applications :
    • Ongoing research is exploring its use in formulating new immunomodulatory drugs with fewer side effects than existing therapies like cyclosporine A.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Hydroxy-N-methyl-L-leucine)cyclosporine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic modification of cyclosporine A. Key steps include coupling the modified leucine residue to the cyclosporine backbone under controlled pH and temperature. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 210 nm, coupled with mass spectrometry (MS) for molecular weight confirmation . Thin-layer chromatography (TLC) using silica gel plates and a solvent system (e.g., chloroform:methanol:water 65:25:4) can monitor reaction progress. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural verification, focusing on the hydroxy and methyl groups in the modified leucine moiety .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

  • Methodological Answer : Use Sprague-Dawley rats or C57BL/6 mice for in vivo studies. Administer the compound intravenously (IV) and orally (PO) at 10 mg/kg. Collect blood samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Quantify plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Calculate parameters (e.g., Cmax, Tmax, AUC0-24) using non-compartmental analysis (NCA) in software like Phoenix WinNonlin. Compare bioavailability (F) between IV and PO routes to assess absorption efficiency .

Q. What analytical techniques are optimal for distinguishing this compound from unmodified cyclosporine A?

  • Methodological Answer : Employ reversed-phase HPLC with a C18 column (4.6 × 150 mm, 3.5 µm) and gradient elution (acetonitrile:water with 0.1% trifluoroacetic acid). The modified leucine residue alters retention time by ~1.2 minutes compared to cyclosporine A. Confirm identity using high-resolution MS (HRMS) with electrospray ionization (ESI+), targeting a mass shift of +30 Da (hydroxy and methyl additions). For structural differentiation, use 2D NMR (COSY, HSQC) to map chemical shifts in the leucine side chain .

Advanced Research Questions

Q. How can contradictory data on the therapeutic window of this compound be resolved in clinical studies?

  • Methodological Answer : Conduct a meta-analysis of Phase II/III trials, stratifying patients by covariates (e.g., age, liver function, co-administered drugs). Use multivariate regression to identify confounding variables. For example, highlights that only 30.8% of patients achieved target blood concentrations, often due to drug interactions (e.g., with azole antifungals). Implement Bayesian pharmacokinetic modeling to personalize dosing regimens, incorporating covariates like CYP3A4 genotype and albumin levels . Validate findings in a prospective cohort with therapeutic drug monitoring (TDM) every 72 hours.

Q. What experimental designs are effective for studying drug-drug interactions between this compound and CYP3A4 inhibitors/inducers?

  • Methodological Answer : Use human liver microsomes (HLMs) or transfected Caco-2 cells to assess CYP3A4-mediated metabolism. Pre-incubate with inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) and measure IC50 values. In vivo, design a crossover study in healthy volunteers: administer the compound alone vs. with a CYP3A4 modulator, followed by serial blood sampling. Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp) to predict interaction magnitude. For clinical validation, monitor trough concentrations (Ctrough) and adjust doses using a priori algorithms .

Q. How can researchers address discrepancies in immunosuppressive efficacy between in vitro and in vivo models for this compound?

  • Methodological Answer : In vitro, use mixed lymphocyte reactions (MLR) with human peripheral blood mononuclear cells (PBMCs) to measure inhibition of T-cell proliferation (IC50). In vivo, employ a murine graft-versus-host disease (GVHD) model. Compare results using Bland-Altman plots to identify systemic vs. local effects. If in vivo efficacy is lower, investigate protein binding (e.g., via equilibrium dialysis) or tissue penetration using quantitative whole-body autoradiography (QWBA). Adjust formulations (e.g., lipid nanoparticles) to enhance bioavailability and retest .

Q. Methodological Frameworks

Q. What statistical approaches are suitable for analyzing nonlinear pharmacokinetics of this compound?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) with first-order conditional estimation (FOCE). Covariates (weight, renal function) should be tested using stepwise forward addition/backward elimination. Validate models via visual predictive checks (VPCs) and bootstrap analysis. For dose-exposure-response relationships, use Emax models to correlate AUC with clinical endpoints (e.g., rejection rates in transplant patients) .

Q. How can researchers design a robust stability study for this compound under varying storage conditions?

  • Methodological Answer : Follow ICH guidelines Q1A(R2). Test accelerated stability (40°C/75% RH) and long-term conditions (25°C/60% RH) over 6–12 months. Assess degradation via HPLC-UV and LC-MS/MS, tracking impurities (e.g., dehydroxy or demethyl derivatives). Use Arrhenius equation to predict shelf life. For photostability, expose samples to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV .

Propiedades

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)43(29-34(3)4)54(78)66-48(37(9)10)60(84)69(20)44(30-35(5)6)53(77)63-40(14)52(76)64-41(15)56(80)71(22)46(32-62(16,17)86)59(83)70(21)45(31-36(7)8)58(82)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPRYBDBGFBROY-DTLHCQOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89270-25-7
Record name (4-Hydroxy-N-methyl-L-leucine)cyclosporine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Hydroxy-N-methyl-L-leucine)cyclosporine
(4-Hydroxy-N-methyl-L-leucine)cyclosporine
(4-Hydroxy-N-methyl-L-leucine)cyclosporine
(4-Hydroxy-N-methyl-L-leucine)cyclosporine
(4-Hydroxy-N-methyl-L-leucine)cyclosporine
(4-Hydroxy-N-methyl-L-leucine)cyclosporine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.